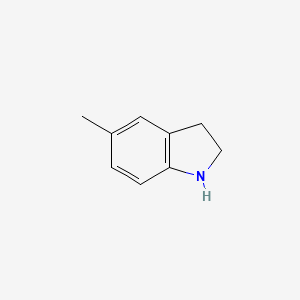

5-Methylindoline

Cat. No. B1590916

Key on ui cas rn:

65826-95-1

M. Wt: 133.19 g/mol

InChI Key: JFUAVVHABJWSFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06066744

Procedure details

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer, 20 g (0.084 mol) of 1-benzyl-5-formylindoline and 100 mλ of ethanol were charged, and the interior of the reactor was flushed with nitrogen. 2 g of 10% Pd/C was introduced, and the reactor was closed, whereupon hydrogen was introduced from a hydrogen supply pipe and reacted at 80° C. for 6 hours while adjusting the initial pressure of hydrogen in the reactor to be 6 2 kg/cm. Upon confirming the ceasing of absorption of hydrogen, the reaction was terminated. Then, the reaction solution was cooled to room temperature, and the hydrogen was released, and the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol was distilled off under reduced pressure to obtain a colorless liquid as the residue. The obtained liquid was subjected to vacuum distillation to obtain 9.5 g of 5-methylindoline having a boiling point of from 56 to 57° C./0.3 mmHg. The yield was 85% (based on 1-benzyl-5-formylindoline).

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C>[CH3:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 200 mλ pressure resistant reactor (autoclave) equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the interior of the reactor was flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2 g of 10% Pd/C was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was closed, whereupon hydrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced from a hydrogen supply pipe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted at 80° C. for 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ceasing of absorption of hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the palladium catalyst (10% Pd/C) was collected by filtration, and ethanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a colorless liquid as the residue

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The obtained liquid was subjected to vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C2CCNC2=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.5 g | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 84.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |